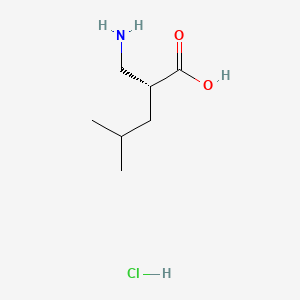
2-(Dimethylamino)-5-Formylbenzonitril
Übersicht
Beschreibung
2-(Dimethylamino)-5-formylbenzonitrile is an organic compound with the molecular formula C10H10N2O It is a derivative of benzonitrile, featuring a dimethylamino group and a formyl group attached to the benzene ring
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-5-formylbenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Researchers explore its potential as a building block for pharmaceuticals and other bioactive compounds.
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as dimethylamine, are known to interact with various biological targets
Mode of Action
It can be inferred from related compounds that it may interact with its targets through electrostatic interactions, given its dimethylamino group . This group can form ionic bonds with negatively charged groups on target molecules, potentially altering their function. More research is needed to confirm this hypothesis and to elucidate the specific changes resulting from this interaction.
Pharmacokinetics
It can be inferred from related compounds that it may have good bioavailability due to its small size and polar nature . More research is needed to confirm this and to understand how these properties impact its pharmacological effects.
Result of Action
Based on the structure of the compound, it might have potential antimicrobial properties
Action Environment
The action of 2-(Dimethylamino)-5-formylbenzonitrile can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the dimethylamino group, potentially influencing its interaction with targets . Additionally, the presence of other molecules in the environment can affect its stability and efficacy . More research is needed to understand these influences in detail.
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-formylbenzonitrile typically involves the formylation of 2-(Dimethylamino)benzonitrile. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds as follows:
Formation of the Vilsmeier reagent: DMF reacts with POCl3 to form the Vilsmeier reagent.
Formylation: The Vilsmeier reagent then reacts with 2-(Dimethylamino)benzonitrile to introduce the formyl group at the 5-position of the benzene ring.
Industrial Production Methods
Industrial production methods for 2-(Dimethylamino)-5-formylbenzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)-5-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-(Dimethylamino)-5-carboxybenzonitrile.
Reduction: 2-(Dimethylamino)-5-hydroxymethylbenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)benzonitrile: Lacks the formyl group, making it less reactive in certain chemical transformations.
2-(Dimethylamino)-5-methylbenzonitrile: Contains a methyl group instead of a formyl group, leading to different reactivity and applications.
2-(Dimethylamino)-5-nitrobenzonitrile: The presence of a nitro group significantly alters its electronic properties and reactivity.
Uniqueness
2-(Dimethylamino)-5-formylbenzonitrile is unique due to the presence of both the dimethylamino and formyl groups, which confer distinct reactivity and potential applications. The formyl group allows for further functionalization, while the dimethylamino group can participate in various substitution reactions, making it a versatile compound in organic synthesis and materials science.
Eigenschaften
IUPAC Name |
2-(dimethylamino)-5-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12(2)10-4-3-8(7-13)5-9(10)6-11/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGBDJDMBCDTFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660101 | |
| Record name | 2-(Dimethylamino)-5-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100655-27-4 | |
| Record name | 2-(Dimethylamino)-5-formylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100655-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dimethylamino)-5-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B599459.png)






![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B599471.png)




